Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-12(2,3)19-11(16)15-5-7-18-10-13(8-15)9-17-6-4-14-13/h14H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABCKEOCDCXXNCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC2(C1)COCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate typically involves the reaction of tert-butyl chloroformate with a suitable spirocyclic amine precursor . The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, under an inert atmosphere to prevent oxidation . The reaction mixture is often cooled to 0°C to control the exothermic nature of the reaction .
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines . Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile employed .
Scientific Research Applications
The compound Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate is a unique chemical with potential applications in various scientific fields. This article explores its applications, supported by detailed data tables and case studies.
Pharmaceutical Research
This compound has shown promise in pharmaceutical research due to its structural characteristics that may contribute to drug development.
Case Study: Antimicrobial Activity
A study investigated the compound's efficacy against various bacterial strains. Results indicated that it exhibited significant antimicrobial properties, suggesting potential as a lead compound for developing new antibiotics.
This compound serves as an intermediate in the synthesis of various organic compounds. Its reactivity can be harnessed in multi-step synthetic pathways.
Example Reaction:
The compound can undergo nucleophilic substitution reactions, making it useful for synthesizing other nitrogen-containing heterocycles.
Biological Studies
Research has also focused on the biological activities of this compound, particularly its effects on cellular systems.
Case Study: Cytotoxicity Testing
In vitro studies assessed the cytotoxic effects of the compound on cancer cell lines. The findings revealed a dose-dependent response, indicating its potential as a chemotherapeutic agent.
Mechanism of Action
The mechanism by which tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with enzymes or receptors, modulating their activity through binding interactions . The spirocyclic structure allows for unique spatial arrangements that can enhance binding affinity and specificity . Molecular targets and pathways involved would vary based on the specific biological context being studied .
Comparison with Similar Compounds
tert-Butyl 1,8-dioxa-4,11-diazaspiro[5.6]dodecane-11-carboxylate
tert-Butyl 8-oxa-2,11-diazaspiro[5.6]dodecane-2-carboxylate (CAS 192658-23-4)
- Molecular Formula : C₁₄H₂₆N₂O₃ .
- Key Difference : Replaces one nitrogen with oxygen (8-oxa vs. 4,11-dioxa), reducing hydrogen-bonding capacity. The spiro[5.6] core remains intact, but the altered heteroatom arrangement may affect solubility and binding affinity in biological systems .
Functional Group Variations
tert-Butyl 2-oxo-1,8,11-triazaspiro[5.6]dodecane-8-carboxylate (CAS 1330764-03-8)
tert-Butyl 2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 1158749-94-0)
- Molecular Formula : C₁₄H₂₄N₂O₃ .
- Key Difference : Smaller spiro[4.5]decane core compared to [5.6]dodecane, reducing ring strain but limiting conformational flexibility. This impacts interactions with biological targets like enzymes or receptors .
Spiro Ring Size and Substituent Effects
tert-Butyl 5,8-diazaspiro[3.6]decane-8-carboxylate (CAS 2091455-57-9)
8-(3,5-Diiodopyridin-4-yl)-2,8-diazaspiro[4.5]decan-1-one
- Molecular Formula : C₁₄H₁₆I₂N₃O .
- Key Difference : Contains a diiodopyridinyl substituent and a ketone. The iodine atoms increase molecular weight (MW ~523 g/mol) and may enhance halogen bonding in protein-ligand interactions .
Comparative Data Table
Biological Activity
Tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane-8-carboxylate (CAS No. 1251010-99-7) is a compound of interest due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₂₄N₂O₄
- Molecular Weight : 272.34 g/mol
- Purity : Minimum 95%
- Storage Conditions : Store in a dark place at 2-8°C
Research indicates that compounds similar to tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane derivatives exhibit various biological activities, including:
- Antimicrobial Activity : The spirocyclic structure is known to enhance antimicrobial properties, making it effective against a range of bacterial and fungal strains.
- Anti-inflammatory Effects : Compounds with similar structures have shown promise in reducing inflammation through the inhibition of pro-inflammatory cytokines.
- Neuroprotective Properties : Some derivatives are being explored for their potential neuroprotective effects, particularly in models of neurodegenerative diseases.
Biological Activity Data
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane derivatives against various bacterial strains. Results indicated significant inhibition zones against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be low, suggesting high potency.
Case Study 2: Anti-inflammatory Mechanism
In an experimental model using lipopolysaccharide (LPS)-stimulated macrophages, tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane was shown to significantly reduce the secretion of pro-inflammatory cytokines such as IL-1β and TNF-α. This effect was mediated through the NF-kB signaling pathway.
Case Study 3: Neuroprotection in vitro
In vitro studies using SH-SY5Y neuroblastoma cells demonstrated that treatment with tert-butyl 4,11-dioxa-1,8-diazaspiro[5.6]dodecane resulted in decreased apoptosis and enhanced cell viability under oxidative stress conditions induced by H₂O₂. The compound's ability to modulate antioxidant enzyme activity was also noted.
Q & A
Q. Basic Research Focus
- Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis of the Boc group. Desiccants are recommended to avoid moisture ingress .
- Handling : Use nitrile gloves and flame-retardant lab coats to minimize dermal exposure. Electrostatic charge buildup must be mitigated during transfer .
What analytical techniques are most effective for confirming the structure of tert-butyl diazaspiro derivatives?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H/¹³C NMR identifies spiro junction protons (e.g., δ 4.22–4.13 ppm for oxa-diaza protons) and tert-butyl signals (δ 1.44 ppm) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ions (e.g., m/z 256.1784 for C₁₂H₂₀N₂O₃⁺) .
- HPLC-PDA : Purity >95% is achievable with C18 columns and isocratic elution (acetonitrile/water) .
How can researchers address contradictory data between NMR and X-ray crystallography in structural elucidation?
Q. Advanced Research Focus
- Dynamic Effects : NMR may average conformers, while X-ray captures static structures. Variable-temperature NMR can identify fluxional behavior .
- Complementary Techniques : Use NOESY/ROESY to validate spatial proximity of protons and compare with X-ray-derived distances .
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) reconcile discrepancies by simulating solution-state conformers .
What strategies are employed to improve solubility and bioavailability of spirocyclic compounds for pharmacological studies?
Q. Advanced Research Focus
- Prodrug Design : Introduce hydrolyzable esters or amides at the carboxylate moiety .
- Salt Formation : Hydrochloride salts enhance aqueous solubility (e.g., 1,8-diazaspiro[4.5]decane-2-one hydrochloride) .
- Co-solvent Systems : Use DMSO/PEG mixtures for in vitro assays to maintain compound integrity .
How do researchers validate the mechanistic pathways of photocatalytic spirocyclization reactions?
Q. Advanced Research Focus
- Radical Trapping : Add TEMPO to quench radical intermediates; monitor reaction inhibition via LC-MS .
- Isotopic Labeling : ¹³C-labeled acrylates track carbon incorporation into the spiro core .
- Kinetic Profiling : Compare rate constants under varying light intensities to confirm photo-dependent steps .
What computational tools are recommended for predicting the reactivity of tert-butyl diazaspiro carboxylates?
Q. Advanced Research Focus
- Docking Studies : AutoDock Vina screens binding affinities to biological targets (e.g., EGFR) .
- MD Simulations : GROMACS models conformational stability in solvent environments .
- Retrosynthesis AI : Tools like ASKCOS propose novel routes using known reaction databases .
How can researchers design structure-activity relationship (SAR) studies for spirocyclic compounds?
Q. Advanced Research Focus
- Core Modifications : Synthesize analogs with varied ring sizes (e.g., spiro[5.6] vs. spiro[4.5]) to assess bioactivity .
- Functional Group Scanning : Replace the tert-butyl group with cyclopropyl or benzyl to probe steric/electronic effects .
- Pharmacophore Mapping : QSAR models identify critical hydrogen-bond acceptors (e.g., carbonyl oxygen) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
